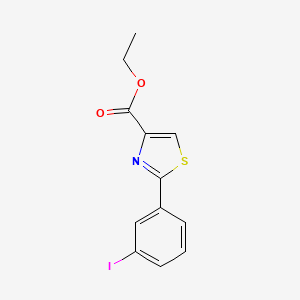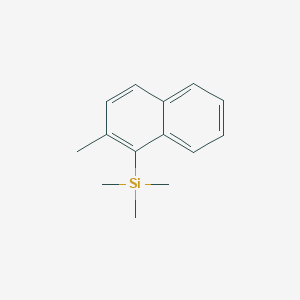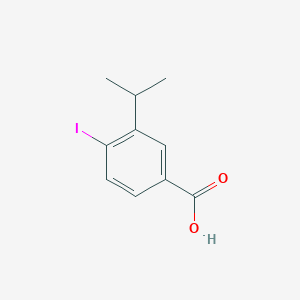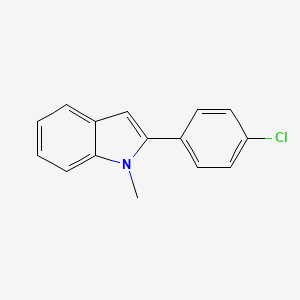
1-(2-Chloro-5-methoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-methoxyphenyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their diverse biological activities and are often used in pharmaceuticals and biochemical research. The compound features a guanidine group attached to a benzene ring substituted with chlorine and methoxy groups.
准备方法
The synthesis of 1-(2-Chloro-5-methoxyphenyl)guanidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another approach uses N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines . Industrial production methods often involve the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
化学反应分析
1-(2-Chloro-5-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like acetonitrile or ethanol, and catalysts such as transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Chloro-5-methoxyphenyl)guanidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein functions.
作用机制
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its binding to specific molecular targets, leading to various physiological effects.
相似化合物的比较
1-(2-Chloro-5-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
Guanidine: A simple guanidine molecule used in treating muscle weakness and fatigue.
N,N’-disubstituted guanidines: These compounds have diverse biological activities and are used in pharmaceuticals and biochemical research.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H10ClN3O |
|---|---|
分子量 |
199.64 g/mol |
IUPAC 名称 |
2-(2-chloro-5-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3O/c1-13-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI 键 |
OANZCZYLNDTLOZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Cl)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


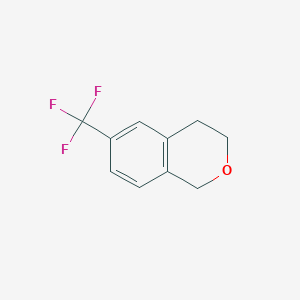
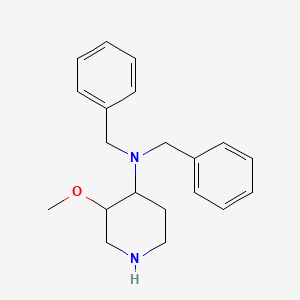
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)

![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
